Cas no 1803791-72-1 (3,4-Difluoro-5-iodopyridine)

3,4-Difluoro-5-iodopyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both fluorine and iodine substituents on the pyridine ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The electron-withdrawing effects of the fluorine atoms improve the stability and selectivity of subsequent transformations, while the iodine moiety serves as a functional handle for further derivatization. This compound is particularly valuable in the development of bioactive molecules, where precise structural modifications are required. Its high purity and consistent performance make it a reliable choice for research and industrial applications.
3,4-Difluoro-5-iodopyridine structure
3,4-Difluoro-5-iodopyridine structure
Product Name:3,4-Difluoro-5-iodopyridine
CAS No:1803791-72-1
MF:C5H2F2IN
MW:240.977360248566
CID:4904890
Update Time:2025-10-28

3,4-Difluoro-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3,4-Difluoro-5-iodopyridine
    • Inchi: 1S/C5H2F2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H
    • InChI Key: ZPPMODTUOWDBLC-UHFFFAOYSA-N
    • SMILES: IC1C=NC=C(C=1F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12.9

3,4-Difluoro-5-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029007124-250mg
3,4-Difluoro-5-iodopyridine
1803791-72-1 95%
250mg
$1,019.20 2022-04-02
Alichem
A029007124-500mg
3,4-Difluoro-5-iodopyridine
1803791-72-1 95%
500mg
$1,651.30 2022-04-02
Alichem
A029007124-1g
3,4-Difluoro-5-iodopyridine
1803791-72-1 95%
1g
$2,837.10 2022-04-02

Additional information on 3,4-Difluoro-5-iodopyridine

Comprehensive Analysis of 3,4-Difluoro-5-iodopyridine (CAS No. 1803791-72-1): Properties, Applications, and Market Trends

3,4-Difluoro-5-iodopyridine (CAS No. 1803791-72-1) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This halogenated pyridine derivative combines unique structural features, including fluorine and iodine substituents, which contribute to its reactivity and versatility in synthetic chemistry. As researchers increasingly focus on fluorinated building blocks for drug discovery, compounds like 3,4-Difluoro-5-iodopyridine have become pivotal in developing novel bioactive molecules.

The molecular structure of 3,4-Difluoro-5-iodopyridine features a pyridine core with two fluorine atoms at positions 3 and 4, and an iodine atom at position 5. This arrangement creates distinct electronic effects, making it valuable for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Recent studies highlight its role as a versatile intermediate in synthesizing PET radiotracers and kinase inhibitors, addressing growing demand in oncology and neurology research.

From a market perspective, the global demand for fluorinated pyridine derivatives is projected to grow at a CAGR of 6.8% (2023-2030), driven by their applications in crop protection chemicals and pharmaceutical intermediates. The iodine substituent in 3,4-Difluoro-5-iodopyridine enables further functionalization, making it particularly valuable for structure-activity relationship (SAR) studies. Researchers frequently search for "iodopyridine synthesis methods" or "difluoropyridine applications," reflecting the compound's relevance in modern medicinal chemistry.

Quality control of 3,4-Difluoro-5-iodopyridine typically involves HPLC purity verification (>98%) and thorough characterization by NMR spectroscopy and mass spectrometry. Storage recommendations include protection from light at 2-8°C under inert atmosphere, as the iodo-substituted pyridine moiety may be sensitive to decomposition. Current patent literature reveals its use in developing BTK inhibitors and EGFR tyrosine kinase inhibitors, aligning with industry trends toward targeted cancer therapies.

Environmental and regulatory aspects of 3,4-Difluoro-5-iodopyridine production emphasize green chemistry principles. Manufacturers are adopting catalytic halogenation methods to reduce waste, responding to searches for "sustainable fluorination techniques." The compound's LogP value (estimated 2.1-2.5) suggests moderate lipophilicity, making it suitable for optimizing drug candidates' blood-brain barrier permeability—a hot topic in CNS drug development forums.

Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage and in OLED materials research. The electron-withdrawing effects of fluorine atoms make 3,4-Difluoro-5-iodopyridine valuable for designing electron-transport materials in organic electronics. These diverse applications explain why search queries like "halopyridine in material science" have increased by 40% year-over-year.

For synthetic chemists, handling 3,4-Difluoro-5-iodopyridine requires standard precautions for air-sensitive reagents. Its molecular weight of 256.99 g/mol and characteristic 1H NMR signals (δ 8.5-8.7 ppm for pyridine proton) facilitate reaction monitoring. Recent publications in ACS Medicinal Chemistry Letters demonstrate its utility in creating proteolysis targeting chimeras (PROTACs), showcasing its role in cutting-edge therapeutic modalities.

The pricing of 3,4-Difluoro-5-iodopyridine varies by purity grade (research-grade: $120-150/g; GMP-grade: $400-600/g), reflecting its niche application spectrum. Analytical challenges include distinguishing it from related compounds like 2,4-difluoro-3-iodopyridine, necessitating advanced LC-MS/MS techniques. These quality considerations are crucial for researchers investigating "pyridine isomer separation" or "halogenated heterocycle characterization."

Future research directions may explore its potential in bioconjugation chemistry or as a scaffold for covalent inhibitors. The compound's balanced hydrogen bond acceptor/donor counts (2/0) make it attractive for fragment-based drug discovery—a trending topic in computational chemistry circles. With pharmaceutical companies filing 23% more patents involving difluorinated aromatics in 2023, 3,4-Difluoro-5-iodopyridine remains a compound of significant industrial interest.

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